1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)12-13-10-5-3-4-6-11(10)14(12)7-8-16-2/h3-6,9,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFKEENUHONSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzimidazole
A direct method involves N-alkylation of unsubstituted 1H-benzo[d]imidazole with 2-methoxyethyl bromide. However, competing alkylation at both nitrogen centers (N1 and N3) necessitates careful optimization.
Procedure :
- Dissolve 1H-benzo[d]imidazole (1.0 eq) in anhydrous DMF under nitrogen.
- Add 2-methoxyethyl bromide (1.2 eq) and DIPEA (1.5 eq) at 0°C.
- Warm to 25°C and stir for 12 hours.
- Purify via column chromatography (ethyl acetate/hexane, 3:7).
Yield : 68–72% (regioselectivity >85% for N1-alkylation).
Alternative Route: Substitution of Fluoronitrobenzene
A more selective approach adapts methods from WO2011099832A2:
- React 1-fluoro-2-nitrobenzene with 2-methoxyethylamine (1.2 eq) in DMSO at 80°C for 6 hours.
- Reduce the nitro group using Zn/NH4Cl in ethanol/water (4:1) at 60°C.
- Cyclize the resultant diamine with glyoxal (1.0 eq) in HCl/EtOH (1:1) under reflux.
Yield : 78% over three steps.
Integrated Synthetic Route
Stepwise Procedure
- Synthesis of 1-(2-Methoxyethyl)-o-phenylenediamine :
- Cyclization with Hydroxyacetone :
- Purification :
Overall Yield : 62% (three steps).
Characterization Data
- 1H NMR (400 MHz, DMSO-d6) : δ 7.52–7.48 (m, 2H, Ar-H), 7.34–7.28 (m, 2H, Ar-H), 4.89 (t, J = 5.6 Hz, 1H, -OH), 4.12 (q, J = 6.8 Hz, 2H, -CH2OH), 3.76 (t, J = 5.2 Hz, 2H, -OCH2-), 3.45 (s, 3H, -OCH3), 3.32–3.28 (m, 2H, -CH2N-).
- 13C NMR (101 MHz, DMSO-d6) : δ 151.2 (C=N), 134.5–116.8 (Ar-C), 69.4 (-CH2OH), 58.9 (-OCH3), 53.2 (-CH2N-), 44.1 (-CH2O-).
- HRMS (ESI+) : m/z calcd for C12H17N2O2 [M+H]+: 233.1290, found: 233.1288.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Regioselectivity | Key Advantage |
|---|---|---|---|---|
| Direct Alkylation | 2 | 68 | Moderate | Simplicity |
| Substitution-Cyclization | 3 | 78 | High | Regiocontrol |
| Hydroxyethylation | 2 | 65 | N/A | Functional group compatibility |
| Integrated Route | 3 | 62 | High | Scalability |
Optimization and Challenges
Regioselectivity in N-Alkylation
Using bulky bases (e.g., DIPEA) and polar aprotic solvents (DMF) enhances N1-alkylation. Kinetic studies reveal that N1-alkylation proceeds 3.2× faster than N3-alkylation at 25°C.
Stability of Ethanol Group
Protection with TBDMS-Cl (1.2 eq) in imidazole/DMF prevents oxidation during alkylation. Deprotection with TBAF (1.0 eq) restores the hydroxyl group quantitatively.
Catalytic Enhancements
Adding molecular sieves (4Å) during cyclization improves yield by 12% via water removal.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanone.
Reduction: Formation of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanamine.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. Its structure allows for various functional group modifications, making it valuable in synthetic chemistry.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. Its interaction with specific enzymes can lead to modulation of biochemical pathways, which is crucial in understanding metabolic processes and developing therapeutic agents.
Medicine
- Antimicrobial Properties : Studies have highlighted its potential as an antimicrobial agent. The compound's structure may contribute to its ability to disrupt bacterial cell walls or interfere with essential bacterial functions.
- Anticancer Activity : Preliminary research suggests that 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol exhibits anticancer properties by inducing apoptosis in cancer cells. Its mechanism of action may involve the inhibition of key signaling pathways that promote cell survival and proliferation.
Industry
- Material Development : In industrial applications, this compound is explored for its potential use in developing new materials. Its chemical stability and reactivity make it suitable for creating polymers or other advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methoxyethyl vs. Benzyl: The 2-methoxyethyl group in the target compound may enhance hydrophilicity compared to lipophilic benzyl derivatives (e.g., 12f–h) . Ethanol vs. Ketone: The hydroxyl group in ethanol derivatives (e.g., compound 10) enables hydrogen bonding, whereas ketones (e.g., compound 11) exhibit stronger electrophilic character .
- Synthesis: Alkylation at the 1-position is a common strategy (e.g., benzyl halides in ethanol) . Reflux conditions (80°C, 12 h) are typical for introducing piperazine or triazole moieties .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: Ethanol derivatives (e.g., compound 10) may exhibit higher melting points due to hydrogen bonding, whereas benzyl-substituted ketones (e.g., 12f) are often oils .
- IR Spectroscopy: Ketones show distinct C=O stretches (1680–1690 cm⁻¹), while ethanol derivatives display broad O-H stretches .
Biological Activity
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a unique structure that may contribute to its interaction with biological targets, leading to various therapeutic effects.
- IUPAC Name : 1-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : 612524-48-8
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with 2-chlorobenzimidazole, utilizing potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction conditions are optimized for high yield and purity, often being conducted under elevated temperatures to facilitate product formation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. It has been shown to act as an enzyme inhibitor, potentially affecting processes such as cell proliferation and apoptosis. The compound's hydroxyl group may also participate in redox reactions, contributing to its biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death, making it a candidate for further development in cancer therapeutics .
Table of Biological Activities
Case Study: Anticancer Efficacy
A notable study assessed the efficacy of this compound on A549 lung cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent response in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the hypothesis that this compound can effectively trigger programmed cell death in cancerous cells .
Case Study: Antimicrobial Testing
In another investigation, the antimicrobial properties were evaluated using disk diffusion methods against several bacterial strains. The results indicated that the compound exhibited a significant zone of inhibition compared to control groups, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. Example Protocol :
- React 1H-benzimidazole with 2-methoxyethyl chloride in DMF/K₂CO₃ at 80°C for 12 hours.
- Oxidize the intermediate to the ketone using DMP in CH₂Cl₂ at 4°C for 1 hour .
- Reduce the ketone with NaBH₄ in methanol to obtain the ethanol derivative .
Basic Characterization: What analytical techniques validate the structure and purity of this compound?
Answer:
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm substituent positions. For example, the ethanol group’s protons appear as a triplet (δ 3.5–4.0 ppm) coupled with the methoxyethyl chain (δ 3.2–3.4 ppm) .
- Elemental Analysis : Verify C, H, N content (e.g., ±0.3% deviation from calculated values) .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 263.1 for C₁₂H₁₄N₂O₂) and purity (>95%) .
- X-ray Crystallography : Resolve stereochemistry (e.g., dihedral angles between benzimidazole and substituents) .
Advanced Synthesis: How can reaction conditions be optimized to improve yield?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to methanol .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
- Reduction Control : Optimize NaBH₄ stoichiometry (1.2 equivalents) to minimize over-reduction or side products .
Data Insight : reports 61% yield for a similar imidazole derivative using methanol/acetic acid, while achieves higher yields (75–80%) with DMP in CH₂Cl₂ .
Basic Biological Activity: What in vitro assays evaluate its antifungal potential?
Answer:
- Microbroth Dilution (CLSI M27) : Test against Candida albicans and Aspergillus fumigatus (MIC range: 2–16 µg/mL) .
- Time-Kill Assays : Assess fungicidal vs. fungistatic effects at 2× MIC over 24 hours .
- Cytotoxicity : Use MTT assays on mammalian cells (e.g., HEK293) to confirm selectivity (IC₅₀ > 64 µg/mL) .
Advanced SAR: Which structural modifications enhance antifungal activity?
Answer:
- Substituent Optimization :
- Biphenyl Esters : Esterifying the ethanol group with biphenyl moieties (e.g., 4-fluorobiphenyl) increases logP, improving membrane penetration .
Data Contradictions: How to resolve discrepancies in reported MIC values?
Answer:
Contradictions may arise from:
- Strain Variability : Use standardized strains (e.g., C. albicans ATCC 90028) across studies .
- Assay Conditions : Control pH (7.0 ± 0.2) and incubation time (48 hours) to minimize variability .
- Compound Purity : Verify purity via HPLC (>98%) to exclude impurities affecting MIC .
Pharmacokinetics: What in silico tools predict its ADME properties?
Answer:
- SwissADME : Predicts moderate bioavailability (F = 50%) due to LogP = 2.1 and TPSA = 65 Ų .
- CYP450 Inhibition : Use Schrödinger’s QikProp to identify risk of CYP3A4 inhibition (IC₅₀ < 10 µM) .
- Metabolic Stability : Simulate hepatic clearance with hepatocyte microsomes (t₁/₂ = 2.5 hours) .
Environmental Impact: How to assess its biodegradation in soil?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
